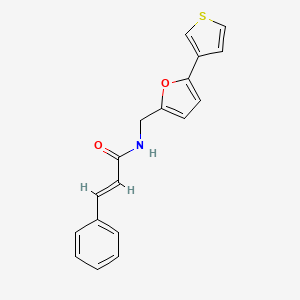

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

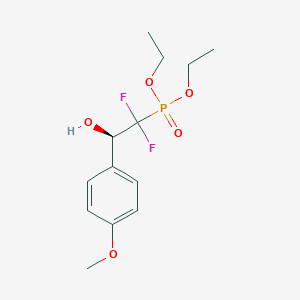

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of a related compound, 5′-(furan-2-yl)-3′-((4-methylphenyl)benzo[b]thiophene-2-carboxamide, has been reported . The compound was found to be monoclinic with a = 10.4329 (16)Å, b = 11.6208 (18)Å, c = 11.8268 (18)Å, β = 114.257 (5)°, V = 1307.3 (4)Å^3, Z = 2 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 5-(thiophen-3-yl)furan-2-carbaldehyde, a compound with a similar furan and thiophene structure, has been used in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 5-(thiophen-3-yl)furan-2-carbaldehyde, a compound with a similar furan and thiophene structure, has a molecular weight of 178.21, a melting point of 57 - 59°C, and is a solid at room temperature .

Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has shown promising results in the field of cancer research. It has been found to exhibit significant anticancer activity. In vitro studies have shown that it has cytotoxic effects towards lung carcinoma . Another study found that a compound with a similar structure had promising IC50 values against A549 (lung carcinoma) and HepG2 (human hepatocellular carcinoma) cells .

Antibacterial Activity

Furan derivatives, including this compound, have been found to have antibacterial properties. They have been used in the creation of new drugs to combat bacterial infections . This is particularly important given the rise in drug resistance to clinically used anti-infectives .

Antifungal Activity

In addition to its antibacterial properties, furan derivatives have also been found to have antifungal properties . This makes them useful in the treatment of various fungal infections.

Antiviral Activity

Furan derivatives have also been found to have antiviral properties . This means they could potentially be used in the treatment of various viral infections.

Anti-inflammatory Activity

Furan-containing compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Analgesic Activity

Furan derivatives have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.

Antidepressant and Anti-anxiolytic Activity

Furan derivatives have been found to have antidepressant and anti-anxiolytic properties . This means they could potentially be used in the treatment of mental health conditions such as depression and anxiety.

Antihypertensive Activity

Furan-containing compounds have been found to have antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure.

Mecanismo De Acción

The mechanism of action of similar compounds has been investigated. For example, a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives were found to inhibit human sirtuin 2 (SIRT2), a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKIVVMQNOOILE-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)

![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)

![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)